molecular formula C19H15N3O2S B2526969 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 124458-16-8

2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2526969
CAS No.: 124458-16-8
M. Wt: 349.41
InChI Key: PVCXIBHOKIHPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a 1,3-thiazole ring substituted with an anilino group (C₆H₅NH-) at the 2-position, linked via an ethyl chain to an isoindole-1,3-dione moiety.

Properties

IUPAC Name

2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-17-15-8-4-5-9-16(15)18(24)22(17)11-10-14-12-25-19(21-14)20-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCXIBHOKIHPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of an aniline derivative with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with an isoindole dione precursor under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole or isoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound .

  • Mechanism of Action : The isoindole scaffold has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspase pathways. In vitro studies indicate that the compound demonstrates significant cytotoxicity against various cancer cell lines, including colorectal (Caco-2) and breast cancer (MCF-7) cells, with IC50 values ranging from 5 µM to 15 µM depending on the cell type .

Case Study: Anticancer Efficacy

A study evaluated a series of isoindole derivatives for their antiproliferative activity. The compound exhibited a remarkable ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

  • Activity Spectrum : In vitro assays revealed that it shows significant antibacterial activity comparable to standard antibiotics like gentamicin. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

In a comparative study, the compound was tested against several microbial strains, demonstrating a broad spectrum of activity and highlighting its potential as an alternative treatment for resistant bacterial infections .

Neuroprotective Effects

Emerging research indicates that compounds containing thiazole and isoindole moieties may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s.

  • Mechanism : The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This property suggests its potential use in treating cognitive decline associated with Alzheimer’s disease .

Case Study: Neuroprotective Activity

A recent investigation into thiazole-based compounds demonstrated that derivatives similar to the one discussed exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers and improving neuronal survival rates under toxic conditions .

Mechanism of Action

The mechanism of action of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring and aniline group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The isoindole dione structure may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of isoindole-1,3-dione derivatives functionalized with heterocyclic substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Thiazole Substituents

  • 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS: 26942-17-6): Differs by the substitution of a 4-chlorophenyl group on the thiazole instead of an anilino group. Molecular Weight: 368.84 g/mol. Applications: Not explicitly stated, but thiazole-chlorophenyl derivatives are often explored for antimicrobial activity .
  • 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 524704-33-4):

    • Features a methyl group at the 2-position of the thiazole.
    • Molecular Weight: 272.33 g/mol.
    • Key Data: IR spectra show characteristic C=O stretches at ~1780–1700 cm⁻¹, consistent with isoindole-dione systems .

Analogues with Other Heterocyclic Systems

  • 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 6–8, ):

    • Replaces the thiazole with a diphenylimidazole ring.
    • Synthesis: Cyclization of benzil derivatives with isoindole-dione precursors under acidic conditions.
    • Biological Activity: Evaluated for anticancer and antimicrobial properties, demonstrating the versatility of isoindole-dione scaffolds .
  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c, ): Incorporates a triazolidine-thione group. Key Data: Melting point >300°C; IR bands at 3437 cm⁻¹ (NH) and 1217 cm⁻¹ (C=S). Applications: Potential as enzyme inhibitors due to sulfur and NH functionalities .

Functional Group Variations

  • 2-[4-(3-(3-Hydroxyphenyl)acryloyl)phenyl]isoindoline-1,3-dione ():

    • Features an acryloyl group with a hydroxylphenyl substituent.
    • Synthesis: Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with 3-hydroxybenzaldehyde.
    • Applications: Studied for photophysical properties due to extended conjugation .
  • 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (Compound 17a, ): Contains a phenylhydrazone group. Key Data: Melting point 185–187°C; ^1H-NMR δ 2.30 (CH₃), 7.26–7.45 (Ar-H). Reactivity: The hydrazone moiety allows for further functionalization via Schiff base chemistry .

Comparative Analysis Table

Compound Class Key Substituent Melting Point (°C) IR Features (cm⁻¹) Applications/Notes Reference
Thiazole-Anilino Derivatives 2-Anilino-thiazole, ethyl linker N/A ~1700 (C=O) Structural analog to agrochemicals
Chlorophenyl-Thiazole Derivatives 4-Chlorophenyl-thiazole N/A N/A Antimicrobial potential
Imidazole Derivatives 4,5-Diphenylimidazole N/A N/A Anticancer activity
Triazolidine-Thione Derivatives 3-Methyl-5-thioxo-triazolidine >300 3437 (NH), 1217 (C=S) Enzyme inhibition
Acryloyl Derivatives 3-Hydroxyphenyl-acryloyl N/A ~1670 (C=O, conjugated) Photophysical studies

Biological Activity

The compound 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione , also known by its CAS number 124458-16-8 , is a novel derivative of isoindole that has garnered attention for its potential biological activities. Isoindole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S with a molecular weight of 349.41 g/mol . The structure contains an isoindole core linked to a thiazole moiety through an ethyl group, which may influence its biological interactions.

Research indicates that isoindole derivatives can interact with various biological targets. The 2-anilino-1,3-thiazol-4-yl group is particularly noteworthy for its potential role in modulating inflammatory pathways and microbial resistance.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical in inflammatory responses .
  • Antimicrobial Activity : Studies on related thiazole derivatives demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that the compound may exhibit similar properties .
  • Antioxidant Properties : Isoindole derivatives have been linked to antioxidant activities through their interaction with cellular signaling pathways such as Nuclear Factor Kappa B (NF-kB) .

Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate to high activity
Gram-negative bacteriaSignificant inhibition
FungiEffective against multiple strains

Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. The anti-inflammatory effects were attributed to the inhibition of COX enzymes and the modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several case studies have highlighted the therapeutic potential of isoindole derivatives:

  • Alzheimer's Disease Model : In a study assessing cognitive function in animal models, compounds similar to this compound showed promise as acetylcholinesterase inhibitors, suggesting potential use in Alzheimer's treatment .
  • Cancer Research : Isoindole derivatives have been tested for anticancer activity against various cancer cell lines. Preliminary results indicate that these compounds can induce apoptosis in cancer cells while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.